molecular formula C17H17N3O6S2 B1668819 Cephapirin CAS No. 21593-23-7

Cephapirin

Cat. No. B1668819
CAS RN: 21593-23-7
M. Wt: 423.5 g/mol
InChI Key: UQLLWWBDSUHNEB-CZUORRHYSA-N
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Description

Synthesis Analysis

Cephapirin was synthesized using 7-Aminocephalosporanic acid as the initial material . The reaction was performed with good yield under mild conditions and convenient operations . The structure was characterized by NMR and MS spectrum .


Molecular Structure Analysis

The molecular formula of Cephapirin is C17H17N3O6S2 . Its molecular weight is 423.5 g/mol . The IUPAC name is (6R,7R)-3-(acetyloxymethyl)-8-oxo-7-[(2-pyridin-4-ylsulfanylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid .


Chemical Reactions Analysis

A highly sensitive and reproducible ultra-performance liquid chromatography with triple quadrupole mass spectrometry (UHPLC-MS/MS) method was developed for the analysis of Cephapirin . The method includes an extraction with phosphate buffer and methanol, solid-phase extraction (SPE) clean-up, and quantification .


Physical And Chemical Properties Analysis

Cephapirin has a molecular weight of 423.5 g/mol . The InChIKey is UQLLWWBDSUHNEB-CZUORRHYSA-N . The canonical SMILES is CC(=O)OCC1=C(N2C(C(C2=O)NC(=O)CSC3=CC=NC=C3)SC1)C(=O)O .

Scientific Research Applications

Dairy Science

  • Summary of the Application : Cephapirin is used in dairy science to study its degradation and the reduction of antibiotic resistance genes in dairy manure slurries .
  • Methods of Application : Feces and urine were collected from 5 healthy dairy cows administered with cephapirin at dry-off via intramammary infusion and were mixed with sterile water to generate manure slurries. The slurries were exposed to various temperatures and initial pH shocks .

Pharmaceutical Analysis

  • Summary of the Application : Cephapirin is analyzed in pharmaceutical facilities to assess traces of these compounds in rinsed solutions .
  • Methods of Application : A highly sensitive and reproducible ultra-performance liquid chromatography with triple quadrupole mass spectrometry (UHPLC-MS/MS) method was developed for the analysis of Cephapirin .
  • Results or Outcomes : The method was validated for Cephapirin. The quantification precision and accuracy were determined to be the lowest limit of detection 0.15 parts per billion (ppb) and the lowest limit of quantification 0.4 ppb .

Veterinary Medicine

  • Summary of the Application : Cephapirin is used in veterinary medicine for the treatment of infections caused by susceptible bacteria .
  • Results or Outcomes : The use of Cephapirin in veterinary medicine has been shown to be effective in treating a variety of bacterial infections in animals .

Environmental Science

  • Summary of the Application : Cephapirin is studied in environmental science to understand its degradation and the reduction of antibiotic resistance genes in dairy manure slurries .
  • Methods of Application : Feces and urine were collected from 5 healthy dairy cows administered with cephapirin at dry-off via intramammary infusion and were mixed with sterile water to generate manure slurries. The slurries were exposed to various temperatures and initial pH shocks .

Safety And Hazards

Cephapirin may cause allergy or asthma symptoms or breathing difficulties if inhaled . It is recommended to avoid breathing mist or vapors and to wear respiratory protection . If inhaled, the person should be removed to fresh air and kept comfortable for breathing .

Future Directions

Cephapirin is used by the majority of dairy farms in the US . Fecal and urinary excretion of Cephapirin could introduce this compound into the environment when manure is land applied as fertilizer, and may cause the development of bacterial resistance to antibiotics critical for human health . Therefore, future research could focus on developing manure segregation and treatment methods to minimize the risk of antibiotic loading to the environment from dairy farms .

properties

IUPAC Name

(6R,7R)-3-(acetyloxymethyl)-8-oxo-7-[(2-pyridin-4-ylsulfanylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O6S2/c1-9(21)26-6-10-7-28-16-13(15(23)20(16)14(10)17(24)25)19-12(22)8-27-11-2-4-18-5-3-11/h2-5,13,16H,6-8H2,1H3,(H,19,22)(H,24,25)/t13-,16-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQLLWWBDSUHNEB-CZUORRHYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1=C(N2C(C(C2=O)NC(=O)CSC3=CC=NC=C3)SC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OCC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)CSC3=CC=NC=C3)SC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

24356-60-3 (mono-hydrochloride salt)
Record name Cefapirin [INN:BAN]
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DSSTOX Substance ID

DTXSID9022784
Record name Cephapirin
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Molecular Weight

423.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Cephapirin
Source Human Metabolome Database (HMDB)
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Solubility

SOL IN WATER /CEPHAPIRIN SODIUM/, VERY SOL IN DIL HYDROCHLORIC & GLACIAL ACETIC ACID; INSOL IN CHLOROFORM, ETHER, TOLUENE /CEPHAPIRIN SODIUM/, 1.51e-01 g/L
Record name Cefapirin
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Record name CEPHAPIRIN
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Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Cephapirin
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Mechanism of Action

The bactericidal activity of cephapirin results from the inhibition of cell wall synthesis via affinity for penicillin-binding proteins (PBPs)., ... VERY RESISTANT TO ACTION OF PENICILLINASE, FOR WHICH IT IS BOTH COMPETITIVE & NONCOMPETITIVE INHIBITOR ... IT DOES NOT SUPPRESS BREAKDOWN OF PENICILLIN G BY STAPHYLOCOCCAL PENICILLINASE. CEPHALOSPORIN C & ITS SEMISYNTHETIC CONGENERS INDUCE SYNTH OF PENICILLINASE BY B CEREUS & STAPH AUREUS. /CEPHALOSPORIN C/, ... ENZYME ACTING SPECIFICALLY ON CEPHALOSPORIN C TO DESTROY ITS ANTIBACTERIAL ACTIVITY. THIS SUBSTANCE, CEPHALOSPORINASE IS ALSO BETA-LACTAMASE. MOST PREPN OF ENZYME ALSO EXHIBIT PENICILLINASE ACTIVITY, & SOME MICROORGANISMS PRODUCE ONE BETA-LACTAMASE THAT ACTS ON BOTH PENICILLIN & CEPHALOSPORINS. /CEPHALOSPORIN C/, Bactericidal; action depends on ability to reach and bind pencillin-binding proteins located in bacterial cytoplasmic membranes; cephalosporins inhibit bacterial septum and cell wall synthesis, probably by acylation of membrane-bound transpeptidase enzymes. This prevents cross-linkage of peptidoglycan chains, which is necessary for bacterial cell wall strength and rigidity. Also, cell division and growth are inhibited, and lysis and elongation of susceptible bacteria frequently occur. Rapidly dividing bacteria are those most susceptible to the action of cephalosporins. /Cephalosporins/
Record name Cefapirin
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Product Name

Cephapirin

CAS RN

21593-23-7
Record name Cephapirin
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Record name Cefapirin [INN:BAN]
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Record name Cefapirin
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Record name CEPHAPIRIN
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Record name CEPHAPIRIN
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Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Cephapirin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015270
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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